N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
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Overview
Description
Compound X , is a synthetic organic compound with a complex structure. It falls within the class of ureido benzamides and has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Starting Material: Begin with 3-chloroaniline.
Reaction 1: React 3-chloroaniline with (SOCl₂) to form the corresponding .
Reaction 2: Treat the 3-chloroanilinium chloride with to obtain the intermediate .
Reaction 3: Cyclize the N-(3-chlorophenyl)urea with (a cyclic sulfone) to yield Compound X.
Industrial Production:: Industrial-scale production typically involves optimization of these reactions, purification steps, and scalability considerations.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents include oxidizing agents , reducing agents , and nucleophiles . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in areas related to potassium channels.
Biological Studies: It may modulate ion channels or exhibit other biological effects.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, possibly potassium channels or other proteins. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H16ClN3O4S |
---|---|
Molecular Weight |
345.80 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O4S/c14-9-2-1-3-10(6-9)16-12(18)7-15-13(19)17-11-4-5-22(20,21)8-11/h1-3,6,11H,4-5,7-8H2,(H,16,18)(H2,15,17,19) |
InChI Key |
ORIQFEWOIOWWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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